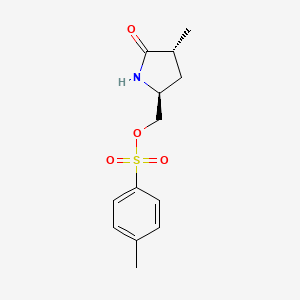
((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, often referred to as MOMBMS or MOMBS, is a molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. This molecule is a type of sulfonate ester, which is a class of compounds that are known for their stability and resistance to hydrolysis. MOMBMS has been used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
MOMBMS has been used in a variety of scientific research applications. In synthetic organic chemistry, it has been used as a reagent in the synthesis of a variety of compounds, such as chiral alcohols, amines, and carboxylic acids. In biochemistry, it has been used to synthesize peptides and proteins. In pharmacology, it has been used to synthesize drugs, such as antihistamines and anti-inflammatory agents.
Wirkmechanismus
MOMBMS is an ester, which means that it can act as a catalyst in a variety of reactions. It can react with an alcohol to form an ester bond, and it can also react with an amine to form an amide bond. In addition, MOMBMS can act as a proton donor in acid-base reactions, and it can also act as a nucleophile in substitution reactions.
Biochemical and Physiological Effects
MOMBMS has been studied extensively in recent years due to its potential applications in a variety of fields. In terms of biochemical and physiological effects, MOMBMS has been shown to have anti-inflammatory, anti-allergic, and anti-microbial properties. In addition, it has been found to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MOMBMS has several advantages for laboratory experiments. It is relatively stable and resistant to hydrolysis, making it ideal for use in a variety of synthetic organic chemistry reactions. In addition, it is relatively inexpensive and readily available. The main limitation of MOMBMS is that it is not water-soluble, which can make it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for MOMBMS. One potential direction is the development of new synthetic methods for the synthesis of this molecule. In addition, further research could be conducted to explore the potential applications of MOMBMS in the fields of pharmacology and biochemistry. Finally, further research could be conducted to explore the potential therapeutic benefits of MOMBMS, and to determine the optimal dosage and administration for these potential therapeutic applications.
Synthesemethoden
MOMBMS can be synthesized from the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-5-oxopyrrolidin-2-ylmethyl alcohol in the presence of a base. This reaction can be carried out in a variety of solvents, such as dimethylformamide, dimethyl sulfoxide, or dimethylacetamide. The reaction typically takes place at room temperature and is complete in one hour. The yield of this reaction can range from 75-95%, depending on the reaction conditions.
Eigenschaften
IUPAC Name |
[(2S,4R)-4-methyl-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-3-5-12(6-4-9)19(16,17)18-8-11-7-10(2)13(15)14-11/h3-6,10-11H,7-8H2,1-2H3,(H,14,15)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVTTVRPURDMB-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2S,4R)-4-Methyl-5-oxopyrrolidin-2-YL)methyl 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

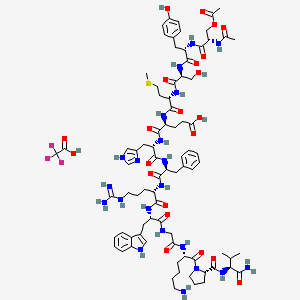




![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
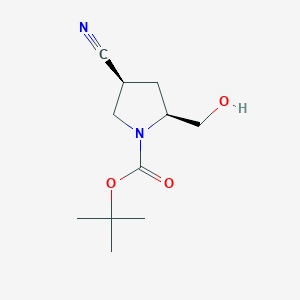
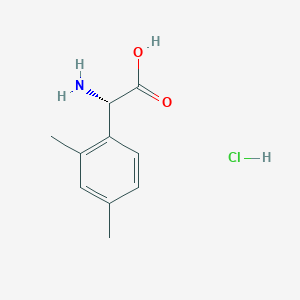
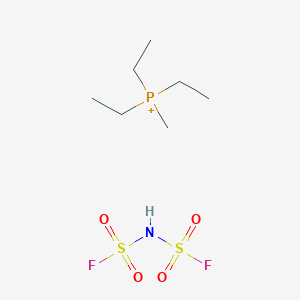
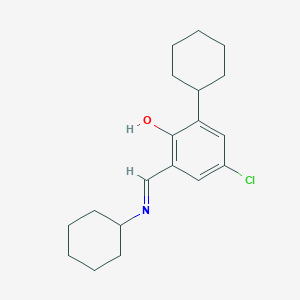
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)